

T0901317: Application Notes and Protocols for Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

T0901317 is a potent and selective synthetic agonist for the Liver X Receptor (LXR), with an EC50 of 20 nM for LXR α .[1] It also acts as an agonist for the Farnesoid X Receptor (FXR) with an EC50 of 5 μ M and as a dual inverse agonist of ROR α and ROR γ .[2] T0901317 has been widely utilized in cell culture experiments to investigate the roles of LXR in various biological processes, including lipid metabolism, inflammation, and cancer biology.[3][4] These application notes provide detailed protocols for the use of T0901317 in cell culture, including data on its effects on various cell lines and methodologies for key experiments.

Mechanism of Action

T0901317 primarily functions by activating LXR, a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to LXR response elements (LXREs) on the DNA, leading to the transcription of target genes.[3] Key target genes include those involved in cholesterol efflux and fatty acid metabolism.[5] Additionally, T0901317 has been shown to influence other signaling pathways, including the inhibition of the NF-kB and ERK/MAPK pathways, and can also act as an antagonist for the androgen receptor.[3][6] It is also a high-affinity ligand for the pregnane X receptor (PXR).[2][7]

Quantitative Data Summary



Methodological & Application

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The following tables summarize the effective concentrations and observed effects of T0901317 in various cell culture experiments.

Table 1: Effective Concentrations of T0901317 in Various Cell Lines



Cell Line	Assay Type	Concentrati on	Incubation Time	Observed Effect	Reference
THP-1 cells	Cholesterol efflux assay	EC50 = 3 nM	-	Stimulation of cholesterol efflux	
COS-7 cells	LXRβ reporter transactivatio n	EC50 ~50 nM	16 h	Agonist activity at human LXRβ	[2]
A549 & HCC827-8-1 cells	Cell migration and invasion assays	5 μmol/l	3 days	Inhibition of migration and invasion	
CaOV3, SKOV3, A2780 cells	Cell proliferation assay	5-50 μΜ	72 h	Inhibition of cell proliferation	[1][8]
CaOV3 cells	Cell cycle analysis	10 μΜ	24, 48, 72 h	G0/G1 phase arrest	[8]
CaOV3 cells	Apoptosis assay	10-40 μΜ	24 h	Induction of early apoptosis	[8]
LNCaP cells	Cell proliferation assay	1-10 μΜ	96 h	Suppression of androgen- stimulated proliferation	[6]
HepG2 cells	Gene expression analysis (qRT-PCR)	1-10 μΜ	Overnight	Induction of LXR and PXR target genes	[9]
Human Macrophages	Gene expression analysis (qPCR)	5-10 μmol/L	24 h	Increased mRNA expression of ABCA1,	[5]



				ABCG1, LXRα/β	
HT29, HCT116, SW480, etc.	Cytotoxicity assay	EC50: 24-40 μΜ	72 h	Cytotoxicity	[10]

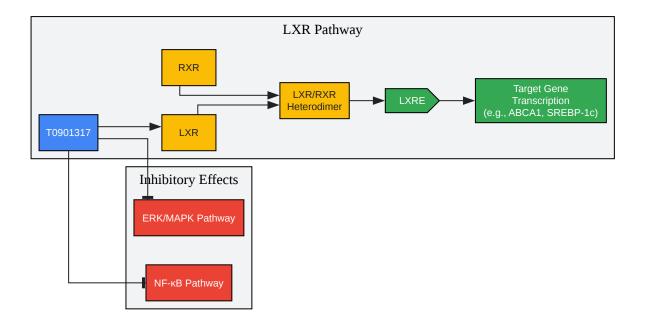
Table 2: Effects of T0901317 on Protein Expression and Activity

Cell Line	Target Protein	T0901317 Concentrati on	Incubation Time	Effect	Reference
CaOV3 cells	p21, p27	5-40 μΜ	48 h	Increased protein levels	[8]
CaOV3 cells	Phospho-pRb	5-40 μΜ	48 h	Decreased protein levels	[8]
A549 cells	MMP9	5 μmol/l	3 days	Decreased expression	[11]
HCC827-8-1 cells	E-cadherin	5 μmol/l	3 days	Increased expression	[11]
LNCaP cells	p27	Indicated concentration s	3 days	Elevated protein levels	[4]
LNCaP cells	Skp2, c-Myc	Indicated concentration s	3 days	Lowered expression levels	[4]
Human Macrophages	ABCA1, ABCG1, LXRα/β	5-10 μmol/L	48 h	Increased protein expression	[5]

Signaling Pathways and Experimental Workflow



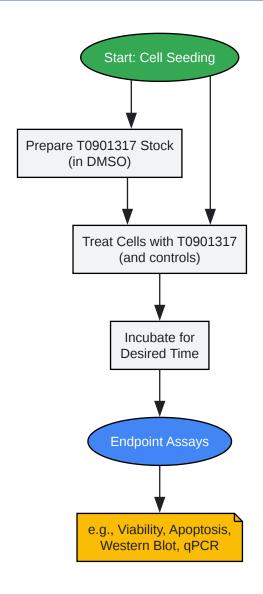
The following diagrams illustrate the key signaling pathways affected by T0901317 and a general workflow for cell culture experiments.



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Caption: T0901317 signaling pathways.





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Caption: General experimental workflow.

Experimental Protocols Reagent Preparation

T0901317 Stock Solution

- T0901317 is soluble in DMSO.[2]
- To prepare a 10 mM stock solution, dissolve 4.81 mg of T0901317 (MW: 481.33 g/mol) in 1 mL of fresh DMSO.



- · Vortex until fully dissolved.
- Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

- Culture cells in the appropriate medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.[11][8]
- Seed cells in multi-well plates at a density appropriate for the specific assay and allow them to adhere overnight.
- On the day of treatment, dilute the T0901317 stock solution to the desired final concentration in fresh cell culture medium.
- Include a vehicle control (DMSO) at the same final concentration as the T0901317-treated wells. The final DMSO concentration should typically be less than 0.1%.
- Remove the old medium from the cells and replace it with the medium containing T0901317 or the vehicle control.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before performing endpoint assays.[8]

Cell Viability/Cytotoxicity Assay

This protocol is based on the use of a crystal violet staining method or a commercial kit like the Multitox-Glo Multiplex Cytotoxicity Assay.[8][10]

- Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.[8]
- Treat cells with a range of T0901317 concentrations (e.g., 0, 5, 10, 20, 40, 50 μM) for 24, 48, or 72 hours.[8]
- After the incubation period, gently wash the cells with PBS.
- Fix the cells with 10% formalin for 15 minutes.



- Stain the cells with 0.5% crystal violet solution for 20 minutes.
- Wash the plate with water to remove excess stain and allow it to air dry.
- Solubilize the stain by adding 100 μL of 10% acetic acid or methanol to each well.
- Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol utilizes flow cytometry to detect apoptotic cells.[12][13]

- Seed cells in a 6-well plate and treat with the desired concentrations of T0901317 for the specified time (e.g., 24 hours).[8]
- Collect both adherent and floating cells by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the samples by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.

Western Blot Analysis

This protocol is for the detection of changes in protein expression.[4][8]

- After treatment with T0901317, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.



- Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody of interest (e.g., anti-p21, anti-p27, anti-MMP9) overnight at 4°C.[11][4][8]
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalize protein expression to a loading control such as β-actin or GAPDH.

Lipid Accumulation Assay (Nile Red Staining)

This protocol is for the visualization and quantification of intracellular lipid droplets.[14]

- Seed cells on coverslips in a multi-well plate and treat with T0901317.
- After treatment, wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde for 20 minutes.
- Stain the cells with a Nile Red working solution (e.g., 1 μ g/mL in PBS) for 15 minutes at room temperature in the dark.
- Wash the cells with PBS.
- Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
- Visualize the lipid droplets using a fluorescence microscope.



• For quantification, stain the cells in suspension with Nile Red and analyze by flow cytometry. [14]

Troubleshooting

- Low Solubility: Ensure T0901317 is fully dissolved in fresh, high-quality DMSO before further dilution in culture medium. Precipitates may form at high concentrations in aqueous solutions.
- Cell Toxicity: If significant cytotoxicity is observed at desired concentrations, consider reducing the incubation time or the concentration of T0901317. Always include a vehicle control to assess the toxicity of the solvent.
- Variability in Results: Cell passage number, density, and serum concentration in the medium can influence the cellular response to T0901317. Maintain consistent cell culture practices for reproducible results.

Conclusion

T0901317 is a valuable tool for investigating LXR-mediated cellular processes. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments using this compound in a variety of cell culture applications. Careful attention to experimental details and appropriate controls will ensure reliable and reproducible results.

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